![molecular formula C9H9F3N2OS B2699303 {[4-(Trifluoromethoxy)phenyl]methyl}thiourea CAS No. 296277-22-0](/img/structure/B2699303.png)

{[4-(Trifluoromethoxy)phenyl]methyl}thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

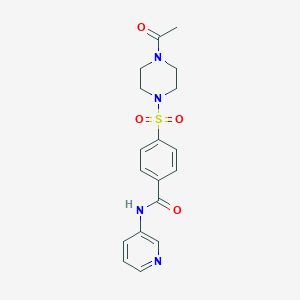

“{[4-(Trifluoromethoxy)phenyl]methyl}thiourea” is a chemical compound with the IUPAC name N-[4-(trifluoromethoxy)benzyl]thiourea . It has a molecular weight of 250.24 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F3N2OS/c10-9(11,12)15-7-3-1-6(2-4-7)5-14-8(13)16/h1-4H,5H2,(H3,13,14,16) .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Bifunctional thioureas, including derivatives with a trifluoromethyl group, are pivotal in organocatalysis due to their hydrogen bonding capabilities, activating substrates for reactions such as Michael additions. The introduction of a trifluoromethyl or methyl group impacts the catalytic performance, highlighting the importance of electronic effects and hydrogen bonding interactions in determining the yield and selectivity of thiourea organocatalysis (Eddy I. Jiménez et al., 2016).

Material Science and Solar Cells

Thiourea derivatives have been explored for their potential in enhancing the efficiency of dye-sensitized solar cells. Incorporating thiourea into the electrolyte of these cells has shown to improve photocurrent density and overall conversion efficiency, demonstrating the potential of thiourea derivatives in renewable energy technologies (Mi‐jeong Kim et al., 2010). Furthermore, the addition of synthesized thiourea derivatives to gel polymer electrolytes has been found to significantly enhance solar to electric conversion efficiency, indicating their role in optimizing the performance of dye-sensitized solar cells (P. Karthika et al., 2019).

Biological Activity and Sensing Applications

Thiourea derivatives have shown promise in biological applications, including anti-fungal and antioxidant activities. Certain synthesized acyl thiourea derivatives bearing the 4-(trifluoromethyl)phenyl moiety have exhibited good anti-fungal activity against various fungi and excellent antioxidant potential, highlighting their potential in medical and agricultural applications (L. Qiao et al., 2017). Additionally, ethynylated-thiourea derivatives have been used as resistive-type CO2 gas sensors, offering an innovative approach to environmental monitoring and indicating the versatility of thiourea derivatives in sensor technology (A. Daud et al., 2019).

Eigenschaften

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2OS/c10-9(11,12)15-7-3-1-6(2-4-7)5-14-8(13)16/h1-4H,5H2,(H3,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMRHKYLADRBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)

![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)

![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)

![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)

![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)